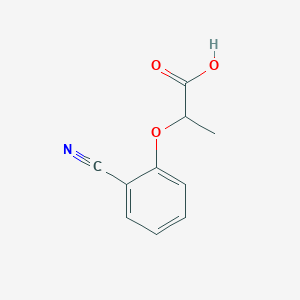

2-(2-Cyanophenoxy)propanoic acid

Description

Positional Significance within Substituted Propanoic Acid Chemistry

The architecture of 2-(2-Cyanophenoxy)propanoic acid is defined by key positional arrangements that dictate its chemical identity and reactivity. Propanoic acid itself is an achiral three-carbon carboxylic acid. quora.comquora.com However, substitution at the second carbon (C2 or the α-carbon) creates a chiral center, meaning the compound can exist as two distinct optical isomers (enantiomers). This is a critical feature, as the biological activity of chiral molecules is often enantiomer-specific. For instance, in many commercial herbicides based on this scaffold, only one enantiomer (typically the R-enantiomer) possesses the desired herbicidal effect. epo.org

The term "2-phenoxy" indicates that the phenyl ether linkage is at this C2 position. Furthermore, the cyano group (-C≡N) is located at the ortho (2-position) of the benzene (B151609) ring. This specific placement has profound implications:

Steric Influence: The ortho-cyano group is in close proximity to the ether linkage, which can influence the preferred conformation of the molecule by restricting rotation around the ether bond.

Electronic Effects: The nitrile group is strongly electron-withdrawing, which modifies the electron density of the aromatic ring and influences the reactivity of the entire molecule. This is distinct from isomers where the cyano group is at the meta (3-position) or para (4-position), such as in the related compound 2-(4-cyanophenoxy)propanoic acid. scbt.com

Academic Interest in Aryloxy and Cyano-Substituted Carboxylic Acid Scaffolds

The academic and industrial interest in molecules like this compound stems from the proven utility of its core components.

The aryloxyphenoxypropanoic acid scaffold is one of the most important chemical classes in the herbicide industry. epa.gov These compounds, often referred to as "fops," are known to act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. epa.gov This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the death of susceptible weed species. epa.gov The discovery of this mode of action has led to the development of numerous commercial herbicides that are highly selective for controlling grassy weeds in broadleaf crops like soybeans and cotton. google.com

The cyano group is a versatile and valuable functional group in organic synthesis. Its inclusion in a molecular scaffold opens up numerous possibilities for chemical modification. For example, the nitrile can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to form a primary amine. This versatility allows chemists to generate a library of derivatives from a single cyano-substituted intermediate, which is a common strategy in both drug discovery and agrochemical research. google.com The process for preparing 2-(3-phenoxy-phenyl)-propionic acid, for example, can involve a 2-cyano-2-(3-phenoxy-phenyl)-propionic acid amide intermediate, showcasing the utility of the cyano group in synthesis. google.com

Research Trajectories and Future Perspectives for Related Molecular Architectures

The established importance of the aryloxyphenoxypropanoic acid scaffold ensures that it remains an active area of research, with several key trajectories for future work.

A primary driver of ongoing research is the emergence of weed resistance to existing ACCase-inhibiting herbicides. epa.gov This has spurred efforts to design novel derivatives that can overcome resistance mechanisms. Strategies include:

Scaffold Hopping: This involves replacing a core part of the molecule with a different, but functionally similar, chemical group to create a novel molecular scaffold. nih.govnih.gov A recent study demonstrated this by attempting to modify the commercial herbicide haloxyfop, which led to the unexpected discovery of a new, highly potent herbicidal scaffold, 3-(2-pyridinyl)-benzothiazol-2-one. nih.gov

Synthesis of New Analogues: Researchers continue to synthesize and test new derivatives of the aryloxyphenoxypropanoic acid core. By making small modifications, such as changing substituent patterns or introducing different functional groups, scientists aim to enhance herbicidal activity, improve crop selectivity, or restore efficacy against resistant weeds. epa.gov

While the dominant application of this scaffold is in agriculture, the underlying molecular architecture holds potential in other fields. Aryloxyalkanoic acids are a recognized structural motif in medicinal chemistry, and future research may explore the potential of cyano-substituted versions in the search for new therapeutic agents. By leveraging the known synthetic pathways and structure-activity relationships from herbicide research, medicinal chemists may be able to develop novel compounds for various biological targets.

Table 2: Examples of Commercial Herbicides Based on the Aryloxyphenoxypropanoic Acid Scaffold

| Herbicide Name | Common Application |

| Quizalofop-P-ethyl | Post-emergence control of grass weeds in broadleaf crops. epo.org |

| Haloxyfop-P-methyl | Control of annual and perennial grass weeds. epo.org |

| Fluazifop-P-butyl | Selective post-emergence control of grass weeds. epo.org |

| Clodinafop-propargyl | Control of annual grasses in wheat. |

| Cyhalofop-butyl | Post-emergence control of major grass weeds in rice. google.comepa.gov |

| Fenoxaprop-P-ethyl | Control of annual and perennial grass weeds in various crops. epo.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFLLMBBLIDQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016749-80-6 | |

| Record name | 2-(2-cyanophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 2 2 Cyanophenoxy Propanoic Acid

Established and Novel Synthetic Routes

The fundamental approaches to constructing 2-(2-Cyanophenoxy)propanoic acid involve the formation of the ether linkage and the subsequent generation or modification of the propanoic acid side chain.

Etherification Reactions Involving Phenol (B47542) Precursors

A primary and widely utilized method for creating the core structure of this compound is through the Williamson ether synthesis. lscollege.ac.inmasterorganicchemistry.comnumberanalytics.comlibretexts.orglibretexts.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic propionate (B1217596) synthon, such as ethyl 2-bromopropanoate (B1255678).

The general reaction is as follows: 2-Cyanophenol + Ethyl 2-bromopropanoate --(Base)--> Ethyl 2-(2-cyanophenoxy)propanoate

The resulting ester, ethyl 2-(2-cyanophenoxy)propanoate, can then be hydrolyzed to yield the final carboxylic acid product. The choice of base is critical to ensure efficient deprotonation of the phenol without promoting side reactions. Common bases for this transformation include potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction mechanism. nih.gov

Table 1: Key Reagents in Williamson Ether Synthesis for 2-(2-Cyanophenoxy)propanoate Esters

| Reagent | Role | Common Examples |

| Phenol Precursor | Provides the cyanophenoxy moiety | 2-Cyanophenol |

| Propanoate Synthon | Provides the propanoate side chain | Ethyl 2-bromopropanoate, Methyl 2-chloropropanoate |

| Base | Deprotonates the phenol | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Reaction medium | Dimethylformamide (DMF), Acetone |

Carboxylic Acid Formation via Hydrolysis or Oxidation Strategies

Once the ester precursor, such as ethyl 2-(2-cyanophenoxy)propanoate, is synthesized, the final step is the conversion of the ester group to a carboxylic acid. This is most commonly achieved through hydrolysis. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is a highly effective method for this transformation. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. This reaction is irreversible and results in the formation of the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired this compound.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The propanoic acid moiety of the target molecule contains a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-2-(2-Cyanophenoxy)propanoic acid. The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required. Several strategies can be employed for this purpose.

One common approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-aryloxypropanoic acids, chiral oxazolidinones can be utilized. rsc.org

Another effective method is enzymatic resolution . nih.gov This technique utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. For instance, a racemic mixture of methyl 2-phenoxypropanoate could be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products can then be separated.

Furthermore, asymmetric synthesis using chiral starting materials is a powerful strategy. mdpi.com For example, reacting 2-cyanophenol with an enantiomerically pure form of ethyl lactate (B86563) under Mitsunobu reaction conditions can lead to the formation of the corresponding chiral ester with inversion of configuration. nih.gov

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Use of Evans oxazolidinones for stereoselective alkylation. rsc.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Lipase-catalyzed hydrolysis of a racemic ester. nih.gov |

| Asymmetric Synthesis | Use of chiral starting materials or catalysts. | Mitsunobu reaction with enantiopure ethyl lactate. nih.govmdpi.com |

Advanced Synthetic Strategies and Methodological Innovations

Beyond the classical approaches, more advanced synthetic methodologies offer alternative and potentially more efficient routes to this compound and its derivatives.

Application of Malonic Acid Derivatives in Synthesis, including Malonic Acid Half Oxyesters (MAHOs)

Malonic acid and its derivatives are versatile building blocks in organic synthesis. Malonic acid half oxyesters (MAHOs) are particularly relevant for the synthesis of α-aryloxypropanoic acids. The synthesis of a related MAHO, 3-oxo-3-(2-cyanophenoxy)propanoic acid, has been reported with a 61% yield from 2-cyanophenol. researchgate.net These compounds can serve as precursors to the desired propanoic acid structure.

The general strategy involves the reaction of a phenoxide with a suitable malonic acid derivative. Subsequent decarboxylation of the resulting intermediate would lead to the formation of the propanoic acid side chain.

Condensation Reactions with 2-Cyanobenzaldehyde (B126161) Analogues (e.g., Meldrum's Acid-Mediated Approaches)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that is frequently used in condensation reactions. researchgate.netiau.ir A patented method describes the synthesis of 3-(2-cyanophenyl)propionic acid through the condensation of 2-cyanobenzaldehyde with Meldrum's acid. google.com This Knoevenagel-type condensation is followed by reduction and decarboxylation. While this specific patent describes the synthesis of an isomer of the target molecule, the underlying principle of using an aldehyde precursor and a malonic acid equivalent demonstrates a powerful C-C bond-forming strategy that could potentially be adapted. The reaction of aldehydes with Meldrum's acid is a well-established method for producing a variety of carboxylic acid derivatives. scirp.orgorganic-chemistry.orgajgreenchem.comtue.nl

High-Throughput Synthesis and Parallel Approaches for Analogues

High-throughput synthesis (HTS) and parallel synthesis are powerful strategies for rapidly generating large libraries of chemical compounds. These approaches are invaluable for exploring structure-activity relationships (SAR) by creating a diverse set of analogues of a lead compound like this compound.

Parallel synthesis methodologies often employ a common reaction scaffold and a variety of building blocks to produce a library of related compounds simultaneously. For analogues of this compound, this can be achieved by varying the substituents on the aromatic ring or modifying the propanoic acid side chain. For instance, a library of phenoxypropionic acid analogues can be synthesized by reacting a set of diverse phenols with a derivative of propionic acid in a parallel format. nih.gov A common approach involves the Williamson ether synthesis, where various substituted 2-cyanophenols are reacted with an ethyl 2-halopropionate, followed by hydrolysis of the resulting ester to the carboxylic acid.

To facilitate the rapid generation of analogues, researchers often utilize automated liquid handlers and reaction blocks that can accommodate multiple reactions in a microplate format. This allows for the systematic variation of reactants, catalysts, and solvents. For example, in the synthesis of phenoxyacetamide inhibitors, a core acid was coupled with a diverse range of amines using automated techniques to quickly produce a large number of target analogues. nih.gov Similarly, a library of this compound analogues could be generated by coupling the parent acid with a variety of alcohols or amines to form esters or amides, respectively.

High-throughput screening (HTS) methods are then employed to quickly assess the properties of the synthesized analogues. For example, colorimetric assays have been developed for the high-throughput screening of microbes that produce (R)-2-(4-hydroxyphenoxy)propionic acid, a related compound. nih.govresearchgate.net This type of assay allows for the rapid quantification of the product in thousands of samples per day, significantly accelerating the discovery of efficient biocatalysts or optimized reaction conditions. nih.gov Such HTS techniques could be adapted to screen for desirable properties in a library of this compound analogues, such as binding affinity to a biological target or specific material characteristics.

The table below illustrates a conceptual parallel synthesis approach for generating analogues of this compound.

| Starting Phenol | Propionic Acid Derivative | Resulting Analogue Core |

| 2-Cyano-4-fluorophenol | Ethyl 2-bromopropionate | 2-(2-Cyano-4-fluorophenoxy)propanoic acid |

| 2-Cyano-4-chlorophenol | Ethyl 2-bromopropionate | 2-(2-Cyano-4-chlorophenoxy)propanoic acid |

| 2-Cyano-4-methylphenol | Ethyl 2-bromopropionate | 2-(2-Cyano-4-methylphenoxy)propanoic acid |

| 2-Cyanophenol | Ethyl 2-bromo-3-phenylpropanoate | 2-(2-Cyanophenoxy)-3-phenylpropanoic acid |

Process Optimization and Scalability in Laboratory Synthesis

The transition from small-scale discovery synthesis to larger-scale laboratory production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. This involves optimizing reaction conditions for yield and purity and addressing the practical challenges of producing key intermediates on a gram scale or larger.

The synthesis of this compound is typically achieved via a Williamson ether synthesis between 2-cyanophenol and an ester of 2-bromopropionic acid, followed by hydrolysis. The optimization of this multi-step process is critical for maximizing yield and purity.

Several factors influence the outcome of the Williamson ether synthesis step. The choice of base, solvent, temperature, and reaction time are all crucial parameters. For the reaction between a phenol and an alkyl halide, a variety of bases can be employed, with their strength and solubility impacting the reaction rate and selectivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. The solvent system, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, must be chosen to ensure the solubility of the reactants and facilitate the nucleophilic substitution.

The table below summarizes key reaction conditions that can be optimized for the synthesis of the ester intermediate, ethyl 2-(2-cyanophenoxy)propanoate.

| Parameter | Options | Considerations for Optimization |

| Base | K₂CO₃, NaH, Cs₂CO₃, DBU | Base strength can influence deprotonation efficiency and side reactions. Solubility of the base is also a factor. |

| Solvent | DMF, Acetonitrile, Acetone, DMSO | Solvent polarity and boiling point affect reaction rate and ease of workup. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. |

| Reactant Ratio | Equimolar or excess of one reactant | Using a slight excess of the alkyl halide can drive the reaction to completion but may complicate purification. |

Following the ether synthesis, the hydrolysis of the ester to the final carboxylic acid is another critical step. This is typically achieved using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous/organic solvent system, followed by acidification. Optimization of the hydrolysis conditions, such as the concentration of the base, temperature, and reaction time, is necessary to ensure complete conversion without causing unwanted side reactions like nitrile hydrolysis.

Purification of the final product often involves crystallization or chromatography. The optimization of the crystallization solvent system is key to obtaining a high-purity product with good recovery.

The successful gram-scale synthesis of this compound relies on the efficient and scalable production of its key intermediates: 2-cyanophenol and an ester of 2-bromopropionic acid (e.g., ethyl 2-bromopropionate).

2-Cyanophenol: Several methods exist for the preparation of 2-cyanophenol. One common industrial route involves the dehydration of salicylamide. google.com This can be achieved using various dehydrating agents, but for larger scale production, phosgene (B1210022) is often used in a continuous flow reactor system to improve safety and efficiency. google.com Another approach involves the reaction of salicylaldehyde (B1680747) with hydroxylamine (B1172632) to form salicylaldoxime, which is then dehydrated and hydrolyzed to yield 2-cyanophenol. chemicalbook.comgoogle.com The optimization of these processes for gram-scale production focuses on minimizing waste, ensuring safe handling of toxic reagents like phosgene, and simplifying purification steps.

Ethyl 2-bromopropionate: This intermediate is typically synthesized from propionic acid through bromination, followed by esterification. The Hell-Volhard-Zelinsky reaction, using bromine and a phosphorus catalyst, is a classic method for the α-bromination of carboxylic acids. lookchem.com The resulting 2-bromopropionic acid is then esterified with ethanol, often using an acid catalyst. For gram-scale production, it is important to control the exothermic nature of the bromination reaction and to optimize the esterification conditions to achieve high conversion. google.com An alternative is the direct addition of hydrogen bromide to ethyl acrylate. orgsyn.org The choice of method depends on factors such as the availability of starting materials, cost, and the desired stereochemistry of the final product. Preparative HPLC can also be employed for the separation of enantiomers on a multigram scale if a specific stereoisomer is required. researchgate.net

When scaling up the synthesis of these intermediates, practical considerations include heat management, efficient mixing, and the use of equipment that can handle larger volumes of reactants and solvents. The purification methods must also be scalable, with crystallization being generally preferred over chromatography for large quantities due to cost and efficiency.

Reaction Mechanisms and Mechanistic Investigations of 2 2 Cyanophenoxy Propanoic Acid

Intramolecular and Intermolecular Reactivity Studies

The structure of 2-(2-Cyanophenoxy)propanoic acid allows for a range of chemical transformations centered on its functional groups.

Reactivity of the Carboxylic Acid Moiety as a Proton Donor

The carboxylic acid group is the most acidic proton in the molecule, making it a primary site for proton donation in acid-base reactions. The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the phenoxy and cyano substituents.

The phenoxy group at the alpha position to the carboxylate can exert an electron-withdrawing inductive effect, which tends to increase the acidity of the carboxylic acid. For comparison, the pKa of the parent 2-phenoxypropionic acid is approximately 3.22. mdpi.com The presence of a cyano group on the aromatic ring introduces a strong electron-withdrawing effect through both induction and resonance. This effect is known to increase the acidity of phenols; for instance, 2-cyanophenol has a pKa of about 7.17, which is lower than that of phenol (B47542) itself. scispace.comnih.gov This electron-withdrawing nature of the cyano group would be transmitted through the ether linkage, further stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid in this compound.

| Compound | Functional Group | Relevant pKa |

| 2-Phenoxypropionic acid | Carboxylic Acid | ~3.22 mdpi.com |

| 2-Cyanophenol | Phenol | ~7.17 scispace.comnih.gov |

| Phenol | Phenol | ~9.98 |

Chemical Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. These reactions typically involve nucleophilic addition to the electrophilic carbon of the nitrile.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. In the context of this compound, acidic hydrolysis would lead to the formation of a dicarboxylic acid, 2-(2-carboxyphenoxy)propanoic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound into the corresponding amino acid derivative, 2-(2-(aminomethyl)phenoxy)propanoic acid. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions. For example, they can react with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings.

Stability and Cleavage Mechanisms of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh conditions. The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of acidic ether cleavage depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. This is because the carbon-oxygen bond of the aromatic ring is stronger, and the sp²-hybridized carbon is resistant to nucleophilic attack. Therefore, cleavage of this compound with a strong acid like HBr would be expected to yield 2-cyanophenol and 2-bromopropanoic acid.

Mechanistic Probes and Isotopic Exchange Studies

Mechanistic probes and isotopic labeling are powerful tools for investigating the detailed pathways of chemical reactions.

Keto-Enol Tautomerism and Isomerization Pathways

Keto-enol tautomerism is an equilibrium between a ketone or aldehyde and its corresponding enol form. While this compound itself does not exhibit keto-enol tautomerism, its corresponding ketone, 1-(2-cyanophenoxy)propan-2-one, would. The presence of the α-phenoxy group can influence the position of the keto-enol equilibrium. Studies on α-diketones have shown that the enol form can be significant. The enol form is an important intermediate in many reactions of carbonyl compounds, including α-halogenation and racemization.

Computational and Theoretical Studies of 2 2 Cyanophenoxy Propanoic Acid

Density Functional Theory (DFT) Applications in Reactivity and Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering insights that complement experimental findings. For 2-(2-Cyanophenoxy)propanoic acid, DFT calculations can elucidate its three-dimensional geometry, the distribution of electrons within the molecule, and its reactivity towards other chemical species. These theoretical studies are crucial for understanding the molecule's behavior at a fundamental level.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Theoretical calculations on related structures, such as phenoxypropanoic acid and other carboxylic acid derivatives, provide a basis for the expected structural parameters.

Below is an interactive table presenting theoretically predicted bond lengths and angles for key structural features of this compound, based on DFT calculations performed on analogous molecules.

| Structural Feature | Parameter | Predicted Value |

| Carboxylic Acid Group | C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å | |

| O-H Bond Length | ~0.97 Å | |

| C-C-O Angle | ~112° | |

| C-O-H Angle | ~106° | |

| Phenoxy Group | C-O (Ether) Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å | |

| Cyano Group | C≡N Bond Length | ~1.15 Å |

| C-C≡N Angle | ~178° |

Note: These values are illustrative and based on DFT studies of similar functional groups.

DFT is particularly useful for analyzing the electronic properties that govern a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the electron-withdrawing nature of the cyano group is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. Conversely, the lone pairs on the phenoxy oxygen and the carboxylic acid group contribute to the HOMO.

Other reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors provide a quantitative basis for predicting how this compound will interact with other reagents. For example, a higher electrophilicity index would suggest that the molecule is a good electrophile.

The following interactive table summarizes key electronic properties that can be determined for this compound using DFT.

| Electronic Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electrophilic and nucleophilic sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visually identifies regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |

DFT calculations, therefore, provide a detailed theoretical framework for understanding the structure and reactivity of this compound. These computational insights are invaluable for predicting its chemical behavior and for guiding the design of new molecules with desired properties.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of publicly accessible scientific databases and chemical literature has revealed a significant lack of detailed spectroscopic data for the chemical compound this compound. Despite its availability from some chemical suppliers, comprehensive characterization using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) does not appear to be published.

Efforts to locate experimental data for the detailed proton (¹H) and carbon-13 (¹³C) NMR spectral analysis, including chemical shifts and coupling constants, were unsuccessful. Consequently, information regarding multidimensional NMR techniques for the complete structural confirmation of this compound is also unavailable. This absence of primary NMR data prevents a foundational analysis of the molecule's structural framework.

Similarly, searches for high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data, which would confirm the molecular identity and purity of the compound, yielded no specific results. Without this information, a detailed interpretation of the fragmentation pattern of this compound cannot be conducted.

Furthermore, no specific infrared (IR) or Raman spectra for this compound could be found in the surveyed literature. This lack of vibrational spectroscopy data precludes the identification and confirmation of its functional groups.

While information exists for structurally related compounds, such as 2-(2-chlorophenoxy)propanoic acid and 2-(4-cyanophenoxy)propanoic acid, this data cannot be extrapolated to accurately describe the spectroscopic properties of the title compound. The specific placement of the cyano group at the ortho position on the phenoxy ring is expected to have a distinct influence on the electronic environment and, therefore, the spectroscopic signature of the molecule.

Until dedicated synthesis and characterization of this compound are performed and the results published, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Cyanophenoxy Propanoic Acid

X-ray Crystallography and Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Below is an illustrative table of crystallographic data for a related compound, 2-(4-Hydroxyphenoxy)propanoic acid, showcasing the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.205(1) |

| b (Å) | 11.853(2) |

| c (Å) | 6.716(1) |

| β (°) | 114.78(3) |

| Volume (ų) | 448.47(15) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.349 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

This data is for 2-(4-Hydroxyphenoxy)propanoic acid and is presented as a representative example.

In the solid state, molecules of 2-(2-Cyanophenoxy)propanoic acid are expected to be held together by a network of intermolecular interactions. The most significant of these are hydrogen bonds, which are anticipated to form between the carboxylic acid moieties of adjacent molecules. Carboxylic acids commonly form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov This dimerization is a highly prevalent and stabilizing motif in the crystal packing of carboxylic acids. dtu.dk

The conformation of this compound in the crystalline state is determined by the spatial arrangement of its constituent parts, namely the cyanophenoxy group and the propanoic acid side chain. The dihedral angles between the plane of the benzene (B151609) ring and the plane of the carboxylic acid group are a critical conformational parameter. In related structures, such as (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid, the carboxylic acid group is often found to be oriented at a significant angle to the phenyl ring. nih.gov

The specific conformation adopted in the crystal is a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt a low-energy conformation that is compatible with efficient crystal packing.

Solution-State Structural Probes

While X-ray crystallography provides a static picture of the molecule in the solid state, techniques that probe the structure and dynamics in solution are crucial for understanding its behavior in a more biologically and chemically relevant environment.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for studying the size, shape, and oligomeric state of molecules in solution. For carboxylic acids like this compound, SAXS can provide valuable insights into the equilibrium between the monomeric and dimeric forms in different solvents. nih.gov The dimerization of carboxylic acids is not limited to the solid state and is known to occur in solution, particularly in non-polar solvents. rsc.org

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are employed to study the dynamics of chemical processes that occur on very short timescales, from femtoseconds to seconds. For a molecule like this compound, these methods could be used to investigate photochemical reactions, energy transfer processes, and conformational changes upon excitation with a pulse of light.

Chemical Applications and Derivatization Strategies for 2 2 Cyanophenoxy Propanoic Acid

Role as a Chemical Intermediate in Organic Synthesis

2-(2-Cyanophenoxy)propanoic acid is a valuable chemical intermediate in the field of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, along with an ether linkage to an aromatic ring, allows for a diverse range of chemical transformations. This makes it a key starting material for the synthesis of more complex molecules, including pharmacologically active compounds and functional organic materials.

Precursor in the Synthesis of Arylpropanoic Acid Derivatives

A significant application of this compound lies in its use as a precursor for arylpropanoic acid derivatives. Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The general structure of these compounds features a propanoic acid moiety attached to an aromatic ring system.

While direct synthesis of specific commercial NSAIDs from this compound is not the most common route, its structural motif is highly relevant. The synthesis of various 2-arylpropionic acid amides as prodrugs has been reported, demonstrating the utility of the core structure. nih.gov The general strategy involves the reaction of a 2-arylpropionic acid with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. nih.gov This highlights the potential of the propanoic acid group in this compound to undergo similar derivatization.

Furthermore, methods for the synthesis of chiral alpha-aryl propionic acid derivatives have been developed, which is crucial for the activity of many NSAIDs. google.com These methods often involve the resolution of racemic mixtures, for instance, by forming diastereomeric salts with a chiral amine. google.com

Building Block for Complex Organic Molecules and Heterocyclic Compounds

The versatile structure of this compound makes it an excellent building block for the construction of more intricate organic molecules and heterocyclic compounds. chemrxiv.org Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govresearchgate.net

The nitrile group (C≡N) in this compound is a particularly useful functional group for elaboration into various heterocycles. For example, cyanothioacetamide, a related compound, is widely used in the synthesis of heterocyclic compounds. researchgate.net The nitrile group can undergo a variety of transformations, such as hydrolysis to an amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form nitrogen-containing heterocycles.

The carboxylic acid moiety can also be used to introduce the cyanophenoxy portion of the molecule into larger structures through esterification or amidation reactions. This allows for the incorporation of the unique electronic and steric properties of the cyanophenoxy group into a wide range of molecular scaffolds. For instance, the synthesis of 3-(2-formylphenoxy)propanoic acid, a related compound, was undertaken to create a building block for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers, which are of interest as organic memory and non-linear optical materials. nih.gov

Synthesis and Chemical Properties of Structural Analogues and Derivatives

The chemical properties and potential applications of this compound can be fine-tuned through the synthesis of its structural analogues and derivatives. These modifications can be targeted at the propanoic acid side chain, the cyanophenoxy moiety, or the stereochemistry of the molecule.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain offers several sites for chemical modification. The carboxylic acid group can be readily converted into a variety of other functional groups, leading to a diverse library of derivatives with altered properties.

Esterification: Reaction with alcohols in the presence of an acid catalyst yields esters. For example, the synthesis of the ethyl ester of a related phenoxypropanoic acid derivative, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, is a known transformation. epa.gov

Amidation: Reaction with amines, often activated by a coupling agent, produces amides. The synthesis of amide prodrugs of 2-arylpropionic acids is a common strategy to modify their pharmacokinetic properties. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

These modifications can influence the solubility, reactivity, and biological activity of the resulting compounds.

Substituent Effects on the Cyanophenoxy Moiety

For example, the presence of electron-withdrawing groups, such as a fluoro group in 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid butyl ester, can influence the molecule's properties. epa.gov Conversely, electron-donating groups would be expected to have the opposite effect. These substituent effects are a fundamental principle in organic chemistry used to modulate the characteristics of aromatic compounds.

Creation of Stereoisomeric and Chiral Derivatives

This compound possesses a chiral center at the second carbon of the propanoic acid chain. This means it can exist as two enantiomers, which are non-superimposable mirror images of each other. The synthesis and separation of these stereoisomers are of great interest, particularly in the context of biologically active molecules, where one enantiomer often exhibits significantly different activity from the other.

Methods for the enantioselective synthesis of related β-amino acids have been developed, which can provide a single, desired enantiomer. orgsyn.org For racemic mixtures of chiral acids, resolution can be achieved by forming diastereomeric salts with a chiral base. This technique is exemplified in the resolution of (RS)-2-(2-fluorobiphenyl-4-yl)propionic acid using a chiral amine. google.com Such strategies could be applied to resolve racemic this compound and isolate its individual enantiomers for further study and application.

Specialized Applications in Chemical Research

This compound is a multifaceted compound whose utility in specialized chemical research is primarily derived from its distinct structural features: a propanoic acid chain, a phenoxy ether linkage, and a strategically placed cyano group on the aromatic ring. These functional groups serve as reactive handles for a variety of chemical modifications, making the molecule a valuable precursor and building block in several advanced research domains.

Development of Isotopic Labeled Compounds (e.g., Deuterated Analogues)

Isotopic labeling is a critical technique in analytical and metabolic studies, where an atom in a molecule is replaced by one of its isotopes. The development of deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), is a common application. While specific deuteration of this compound is not extensively documented in public literature, the principles and applications are well-established for structurally related phenylpropionic acid derivatives. nih.gov

Purpose and Research Findings:

The primary purpose of creating deuterated compounds is to use them as internal standards in mass spectrometry-based analyses, such as mass fragmentography. nih.gov Because deuterated molecules are chemically identical to their non-deuterated counterparts, they co-elute in chromatographic separations and exhibit the same ionization efficiency. However, they have a higher mass, allowing them to be distinguished and quantified separately by the mass spectrometer. This enables precise measurement of the concentration of the unlabeled target compound in complex biological matrices.

For instance, various deuterated phenylpropionic acid derivatives have been synthesized to serve as internal standards for metabolism studies of anti-inflammatory agents. nih.gov The synthesis of these labeled compounds can involve multiple steps to achieve high levels of deuterium incorporation. nih.gov

The "Deuterium Effect":

Beyond their use as analytical standards, deuterated compounds can exhibit enhanced stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "deuterium effect" or kinetic isotope effect can slow down chemical reactions that involve the cleavage of this bond. In the context of material science, this has been shown to significantly enhance the stability and lifetime of devices like phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org The synthesis of all-deuterated organometallic complexes has resulted in devices with substantially longer operational lifetimes compared to their hydrogenated counterparts, a finding attributed to the greater stability of the C-D bond. rsc.org This principle suggests that a deuterated version of this compound could be a precursor for more robust and stable advanced materials.

Table 1: Isotopic Labeling Approaches

| Labeling Strategy | Purpose | Key Benefit | Relevant Example |

|---|---|---|---|

| Multi-Deuteration | Internal Standard for Mass Spectrometry | Allows for precise quantification of the unlabeled analyte in metabolic studies. | Synthesis of deuterated phenylpropionic acid derivatives for studying drug metabolism. nih.gov |

| Kinetic Isotope Effect | Enhance Molecular Stability | Stronger C-D bond compared to C-H bond can slow degradation pathways. | Use of deuterated Ir(ppy)₃ in PhOLEDs to dramatically increase device lifetime. rsc.org |

Integration into Advanced Fluorescent Probes and Sensors

Fluorescent probes are molecules designed to detect specific analytes, such as ions or other molecules, through a change in their fluorescence properties. rsc.orgnih.gov The design of these probes often involves linking a fluorophore (the light-emitting part) to a receptor that selectively interacts with the target. The functional groups on this compound make it a potential candidate for integration into such sensor systems.

Derivatization Potential:

The carboxylic acid and cyano groups of this compound are key to its potential derivatization.

The carboxylic acid group can be readily converted into an ester or an amide, allowing it to be covalently linked to other molecular scaffolds, such as known fluorophores or biomolecules.

The cyano group (-C≡N) is a versatile functional group. It is electron-withdrawing and can influence the electronic properties of the aromatic ring, which is a crucial aspect of fluorophore design. The cyano group itself can participate in photophysical processes, and its presence is a feature in some fluorophores exhibiting twisted intramolecular charge transfer (TICT) states, which can be sensitive to environmental polarity. researchgate.net

Conceptual Applications:

While direct use of this compound in a published fluorescent probe is not apparent, its structure lends itself to established design principles. For example, it could be incorporated into a larger system designed to detect specific metal ions. nih.gov Many fluorescent ion sensors are based on a chelating agent linked to a fluorophore. The carboxylic acid group of this compound could be used as part of a binding site for a cation. Upon binding, the change in the electronic environment could modulate the fluorescence of an attached fluorophore, leading to a detectable signal.

Furthermore, the development of multivalent fluorescent probes, where multiple targeting moieties are attached to a single fluorochrome, is an emerging area for enhancing signal specificity and strength in biological imaging. google.com A derivative of this compound could potentially serve as a linker or part of the core structure in the synthesis of such advanced probes.

Applications as Precursors in Material Science Research

The synthesis of novel organic materials with tailored properties is a major focus of material science. Small organic molecules containing multiple functional groups are the essential building blocks for polymers and functional materials. This compound, with its combination of an aromatic ring, a carboxylic acid, and a nitrile group, is a promising precursor for such applications.

Potential in Polymer Synthesis:

The carboxylic acid functionality allows this compound to act as a monomer in step-growth polymerization.

Polyesters: It can be reacted with diols to form polyesters. The phenoxy and cyano groups would become pendant groups along the polymer chain, influencing the material's properties, such as its glass transition temperature, solubility, and dielectric constant.

Polyamides: Similarly, reaction with diamines would yield polyamides with unique characteristics imparted by the cyanophenoxy moiety.

Functional Materials:

The nitrile group is of particular interest for creating functional materials.

Cross-linking: Nitrile groups can undergo thermally induced cyclotrimerization to form highly stable triazine rings, a reaction used to cross-link polymers and create robust thermosetting materials.

Modification: The nitrile can be chemically transformed into other functional groups, such as an amine (via reduction) or a carboxylic acid (via hydrolysis), after polymerization. This post-polymerization modification allows for the tuning of material properties.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Cyanophenoxy)propanoic acid in a laboratory setting?

Answer: Synthesis typically involves a nucleophilic substitution reaction between 2-cyanophenol and a halogenated propanoic acid derivative (e.g., methyl 2-bromopropanoate) under basic conditions. A two-step protocol is recommended:

Alkylation : React 2-cyanophenol with methyl 2-bromopropanoate in DMF using K₂CO₃ (70–80°C, 8–12 hours).

Hydrolysis : Treat the ester intermediate with aqueous NaOH (1M, reflux for 2 hours) to yield the carboxylic acid.

Catalytic methods using tetrabutylammonium bromide (phase-transfer catalyst) can improve yields by 20–30%. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm structure via FT-IR (C≡N stretch at 2230 cm⁻¹; C=O at 1705 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact due to potential dermal absorption of the cyanophenoxy group.

- Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis.

- Contamination Control : Launder contaminated clothing separately using protocols for nitrile-containing compounds. Implement local exhaust ventilation if airborne particulates exceed 1 mg/m³ during weighing. Emergency showers and eye wash stations must be accessible .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Identify C≡N (2230–2240 cm⁻¹) and carboxylic acid dimer (broad O-H stretch ~2500–3300 cm⁻¹; C=O at 1700–1725 cm⁻¹) .

- NMR : In DMSO-d6, expect aromatic protons (δ 7.2–8.1 ppm), methine proton adjacent to oxygen (δ 4.8–5.2 ppm), and carboxylic acid proton (δ 12–13 ppm). ¹³C signals: C≡N (~115 ppm), carbonyl (~175 ppm) .

- HRMS : Validate molecular formula (C₁₀H₉NO₃) via ESI+ ([M+H]+ at m/z 192.0661, Δ < 3 ppm).

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Answer: Discrepancies arise from:

Purity : Verify >98% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

Biological Models : Use standardized cell lines (e.g., HepG2 for liver toxicity) and compare results across species (murine vs. human).

Assay Conditions : Control serum concentration (e.g., 10% FBS) and incubation time (24–48 hours).

Orthogonal Assays : Validate enzyme inhibition with cell viability tests (e.g., MTT assay). Cross-reference data with structurally similar compounds (e.g., 2-(2-fluorophenyl)propanoic acid) to isolate cyano group effects .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Answer:

- Catalyst Screening : Test Brønsted acids (p-TsOH, 5 mol%) and organocatalysts (DMAP, 3 mol%) in DMF. DMAP increases yield by 15% via enhanced nucleophilicity .

- Temperature : Optimize at 70–75°C; yields decline >80°C due to nitrile hydrolysis.

- DoE : Apply response surface methodology (RSM) to identify ideal conditions (e.g., 75°C, 8 hours, 3 mol% DMAP achieves 78% yield) .

Q. What in vitro models evaluate the metabolic stability of this compound?

Answer:

- Human Liver Microsomes (HLM) : Incubate with NADPH (Phase I metabolism); monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the well-stirred model (CLint >15 μL/min/mg indicates high hepatic extraction) .

- Primary Hepatocytes : Use ≥3 donors to assess Phase II conjugation (glucuronidation/sulfation).

- Chemical Inhibitors : Co-incubate with 1-aminobenzotriazole (CYP inhibitor) to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.